trans-2,3-Epoxybutane
Overview
Description
trans-2,3-Epoxybutane: is an organic compound with the molecular formula C4H8O . It is an epoxide, which means it contains a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is also known by other names such as trans-β-Butylene oxide , trans-2,3-Dimethyloxirane , and trans-2-Butene oxide . It is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-2,3-Epoxybutane is typically synthesized from 2-butene through a chlorohydrin intermediate. The process involves the addition of hypochlorous acid (HOCl) to 2-butene to form a chlorohydrin, which is then treated with a base to yield the epoxide .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The chlorohydrin method is commonly used due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: trans-2,3-Epoxybutane undergoes various chemical reactions, including:
Hydration: The epoxide ring can be opened by water to form 2,3-butanediol.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Substitution: The epoxide ring can be opened by nucleophiles such as halides, leading to the formation of halohydrins.
Common Reagents and Conditions:
Hydration: Water or aqueous acids/bases are used to open the epoxide ring.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Substitution: Nucleophiles like halides (e.g., HCl) are used to open the epoxide ring.
Major Products Formed:
2,3-Butanediol: Formed by hydration of the epoxide ring.
Halohydrins: Formed by nucleophilic substitution reactions
Scientific Research Applications
trans-2,3-Epoxybutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other epoxides and diols.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of trans-2,3-Epoxybutane involves the opening of the epoxide ring, which is highly strained and reactive. This ring-opening can occur through nucleophilic attack, leading to the formation of various products depending on the reagents and conditions used. The molecular targets and pathways involved in its reactions are primarily related to its ability to act as an electrophile, reacting with nucleophiles to form new bonds .
Comparison with Similar Compounds
- cis-2,3-Epoxybutane
- 1,2-Epoxybutane
- 1,2-Epoxy-2-methylpropane
- Cyclohexene oxide
- Propylene oxide
Comparison: trans-2,3-Epoxybutane is unique due to its trans configuration, which affects its reactivity and the types of products formed in its reactions. Compared to its cis isomer, this compound has different stereochemical properties, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
(2S,3S)-2,3-dimethyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXKWPLDPFFDJP-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026528, DTXSID40920536 | |
Record name | rel-(2R,3R)-2,3-dimethyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401026528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dimethyloxiranato(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40920536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21490-63-1, 6189-41-9, 10203-50-6 | |
Record name | trans-2,3-Dimethyloxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21490-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butane, 2,3-epoxy-, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021490631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC24244 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24244 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | rel-(2R,3R)-2,3-dimethyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401026528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dimethyloxiranato(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40920536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-2,3-dimethyloxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.355 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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